N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
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Overview
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is a synthetic organic compound characterized by the presence of a tetrazole ring, a chlorophenyl group, and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a cycloaddition reaction between an azide and a nitrile. This reaction is often catalyzed by a Lewis acid such as zinc chloride.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the tetrazole intermediate.
Formation of the Butanamide Moiety: The final step involves the acylation of the tetrazole-chlorophenyl intermediate with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorophenyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted chlorophenyl derivatives with various functional groups.
Scientific Research Applications
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity. The chlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The butanamide moiety contributes to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
- N-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide
Uniqueness
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbutanamide is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5O/c1-9(2)7-13(20)15-8-12-16-17-18-19(12)11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBKPZWGRLTQQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NN=NN1C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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